2-(Azetidine-1-carbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidine-1-carbonyl)phenylboronic acid: is a compound that features both an azetidine ring and a boronic acid group. Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity. Boronic acids are versatile intermediates in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The combination of these two functional groups in a single molecule makes this compound a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is efficient for synthesizing functionalized azetidines. The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 2-(Azetidine-1-carbonyl)phenylboronic acid may involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The azetidine ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Amines or azetidines with reduced ring strain.
Substitution: Biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
Chemistry: 2-(Azetidine-1-carbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, azetidine-containing compounds are studied for their potential as enzyme inhibitors and bioisosteres. The strained ring structure of azetidines can mimic the transition states of enzymatic reactions, making them valuable in the design of enzyme inhibitors .
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Azetidine derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts. Its reactivity and versatility make it a valuable intermediate in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 2-(Azetidine-1-carbonyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid and azetidine functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate the formation of new bonds .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group instead of a boronic acid group.
Phenylboronic acid: Lacks the azetidine ring but contains the boronic acid group, commonly used in Suzuki-Miyaura coupling reactions.
2-Azetidinone: A lactam derivative of azetidine, known for its use in the synthesis of β-lactam antibiotics.
Uniqueness: 2-(Azetidine-1-carbonyl)phenylboronic acid is unique due to the presence of both the azetidine ring and the boronic acid group in a single molecule. This combination imparts unique reactivity and versatility, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C10H12BNO3 |
---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
[2-(azetidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c13-10(12-6-3-7-12)8-4-1-2-5-9(8)11(14)15/h1-2,4-5,14-15H,3,6-7H2 |
InChI Key |
WCIRZRKZSWZDBS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N2CCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.